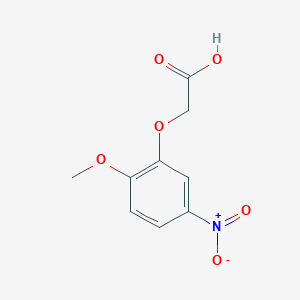

2-(2-Methoxy-5-nitrophenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methoxy-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a phenoxyacetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid typically involves the reaction of 2-methoxy-5-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

化学反応の分析

Types of Reactions

2-(2-Methoxy-5-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

Oxidation: Formation of 2-(2-carboxy-5-nitrophenoxy)acetic acid.

Reduction: Formation of 2-(2-methoxy-5-aminophenoxy)acetic acid.

Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to 2-(2-Methoxy-5-nitrophenoxy)acetic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression .

Mechanism of Action:

The mechanism involves the inhibition of aminopeptidase N (APN/CD13), which is overexpressed in various tumors. The nitro group in the structure enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in malignant cells.

Agricultural Science

Herbicidal Properties:

The compound has been evaluated for its herbicidal activity against a range of weed species. In a controlled study, formulations containing this compound showed effective inhibition of weed growth, suggesting its potential as a selective herbicide .

Case Study:

A field trial conducted over two growing seasons demonstrated a significant reduction in weed biomass when applying this compound at varying concentrations. The results indicated a dose-dependent response, with higher concentrations yielding better control over target weeds.

Polymer Technology

Synthesis of Polymeric Materials:

The compound serves as an intermediate in synthesizing advanced polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Example Application:

In a recent study, researchers synthesized a series of polyurethane elastomers using this compound as a chain extender. The resulting materials exhibited improved elasticity and tensile strength compared to traditional formulations, making them suitable for applications in automotive and aerospace industries.

Table 1: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 12.5 | APN/CD13 | |

| Compound B | 8.3 | APN/CD13 | |

| Compound C | 15.0 | APN/CD13 |

Table 2: Herbicidal Efficacy

Table 3: Properties of Polymeric Materials

| Property | Traditional Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 230 |

作用機序

The mechanism of action of 2-(2-Methoxy-5-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

類似化合物との比較

Similar Compounds

2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a formyl group instead of a methoxy group.

(2-Methoxy-5-nitrophenyl)acetic acid: Lacks the phenoxyacetic acid moiety.

Uniqueness

2-(2-Methoxy-5-nitrophenoxy)acetic acid is unique due to the combination of its methoxy, nitro, and phenoxyacetic acid groups, which confer distinct chemical and biological properties.

生物活性

2-(2-Methoxy-5-nitrophenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features distinct functional groups, including a methoxy group and a nitro group, which may influence its biological interactions and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structure of this compound can be described as follows:

- Molecular Formula : C10H11N1O5

- Molecular Weight : 225.20 g/mol

- CAS Number : 90429-09-7

The presence of the methoxy and nitro groups enhances its lipophilicity and potential for interaction with biological macromolecules, influencing its pharmacological profiles.

The mechanism of action for this compound involves several pathways:

- Reduction Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to oxidative stress or cell signaling alterations.

- Enzyme Interactions : The compound may inhibit specific enzymes through covalent bonding with nucleophilic sites, affecting metabolic pathways.

- Cell Membrane Permeability : The methoxy group enhances membrane permeability, allowing for better cellular uptake and distribution within biological systems.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines . The potential for this compound to affect cancer cell signaling pathways warrants further exploration.

Case Studies

A notable study investigated the effects of similar compounds on human adenocarcinomic alveolar basal epithelial cells (A549). The compounds were tested for their ability to induce reactive oxygen species (ROS), which are critical in cancer progression and treatment responses. Results indicated that exposure to these compounds led to increased ROS levels, suggesting a mechanism by which they could exert anticancer effects .

Comparative Analysis with Similar Compounds

特性

IUPAC Name |

2-(2-methoxy-5-nitrophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-3-2-6(10(13)14)4-8(7)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHFRUXMKJREHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。